

Millmerranone A discovery and origin from *Aspergillus* sp.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Millmerranone A*

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An In-depth Technical Guide to **Millmerranone A**: Discovery, Origin, and Biological Activity from *Aspergillus* sp.

Introduction

Millmerranone A is a novel meroterpenoid natural product, distinguished by its unique carbon skeleton that features a rare cyclic carbonate moiety.[1] Discovered from the Australian soil-derived fungus *Aspergillus* sp. CMB-MRF324, it belongs to a class of secondary metabolites that are biosynthetically derived from both polyketide and terpenoid precursors.[1][2] Meroterpenoids are known for their structural diversity and a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] **Millmerranone A** and its analogues have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. This activity positions **Millmerranone A** as a compound of significant interest for research in neurodegenerative diseases and drug development. This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of **Millmerranone A**.

Discovery and Origin

The producing organism, *Aspergillus* sp. CMB-MRF324, was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[3] The genus *Aspergillus* is a well-known source of structurally diverse secondary metabolites with a broad range of biological activities.[4][5] The initial investigation into this specific strain was prompted by chemical profiling using Global Natural Products Social (GNPS) molecular networking,

which highlighted its potential to produce novel natural products.[3] Subsequent cultivation on a solid brown rice medium led to the successful production and isolation of **Millmerranone A**, along with five other new meroterpenes (Millmerranones B-F) and four known analogues (Terreulactones A-D).[1][6]

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol details the solid-phase fermentation method used to cultivate *Aspergillus* sp. CMB-MRF324 for the production of **Millmerranone A**.

- Organism: *Aspergillus* sp. CMB-MRF324.[3]
- Culture Medium: Solid brown rice medium.
- Protocol:
 - A culture of *Aspergillus* sp. CMB-MRF324, maintained on a suitable agar medium (e.g., Sabouraud Dextrose Agar), is used for inoculation.
 - Large-scale fermentation is carried out on a solid substrate of brown rice. The rice is typically autoclaved in fermentation flasks to ensure sterility.
 - The sterile rice medium is inoculated with the fungal culture.
 - The flasks are incubated under static conditions at a controlled temperature (e.g., 30°C) for a period sufficient for fungal growth and metabolite production (typically several weeks).[3]
 - The progress of fermentation is monitored visually for fungal growth and pigment production.

Extraction and Isolation of Millmerranone A

The following protocol outlines the general steps for extracting and purifying **Millmerranone A** from the solid-phase fermentation culture.

- Initial Extraction:

- The solid rice culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is repeated multiple times to ensure complete extraction of secondary metabolites.
- The resulting organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common method involves partitioning between n-hexane and methanol (MeOH) to remove nonpolar lipids.
 - The MeOH fraction, containing the more polar meroterpenoids, is retained and concentrated.
- Chromatographic Purification:
 - The concentrated MeOH-soluble fraction is subjected to sequential chromatographic steps.
 - Step 1: Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The extract is fractionated on a silica gel column using a stepwise gradient of solvents (e.g., n-hexane/EtOAc or dichloromethane/MeOH) to yield several fractions of decreasing polarity.
 - Step 2: High-Performance Liquid Chromatography (HPLC): Fractions identified as containing **Millmerranone A** (typically by thin-layer chromatography or analytical HPLC screening) are further purified using semi-preparative or preparative HPLC. A C18 reversed-phase column with a gradient of acetonitrile (ACN) in water is commonly employed to yield the pure compound.[\[1\]](#)

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining AChE inhibitory activity.

- Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
- Reagents:
 - Acetylcholinesterase (AChE) from electric eel.
 - Acetylthiocholine iodide (ATCI) as the substrate.
 - 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
 - Tris-HCl buffer (pH 8.0).
 - Test compound (**Millmerranone A**) dissolved in a suitable solvent (e.g., DMSO).
 - Positive control (e.g., Galantamine or Donepezil).
- Procedure:
 - The assay is performed in a 96-well microplate.
 - To each well, add Tris-HCl buffer, the test compound at various concentrations, and the DTNB solution.
 - Initiate the reaction by adding the AChE enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Add the substrate (ATCI) to all wells to start the enzymatic reaction.
 - Measure the absorbance continuously at 412 nm using a microplate reader for a defined period (e.g., 5-10 minutes).
 - The rate of reaction is calculated from the change in absorbance over time.

- The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure Elucidation

The chemical structure of **Millmerranone A** was determined through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H , ^{13}C , COSY, HSQC, and HMBC experiments) were used to piece together its complex and unique carbon skeleton.^{[1][7]}

Spectroscopic Data Type	Information Obtained
HRESIMS	Provided the exact mass and established the molecular formula of Millmerranone A.
^1H NMR	Revealed the number and chemical environment of hydrogen atoms, including their splitting patterns (coupling).
^{13}C NMR & DEPT	Determined the number of carbon atoms and distinguished between CH_3 , CH_2 , CH , and quaternary carbons.
COSY (Correlation Spectroscopy)	Identified proton-proton (^1H - ^1H) spin-spin coupling networks, establishing connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence)	Correlated directly bonded proton and carbon atoms (^1H - ^{13}C).
HMBC (Heteronuclear Multiple Bond Correlation)	Showed correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and establishing the overall carbon skeleton.
ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy)	Provided information about the relative stereochemistry by identifying protons that are close in space.

Table 1: Summary of Spectroscopic Techniques for **Millmerranone A** Structure Elucidation.

Biological Activity: Acetylcholinesterase Inhibition

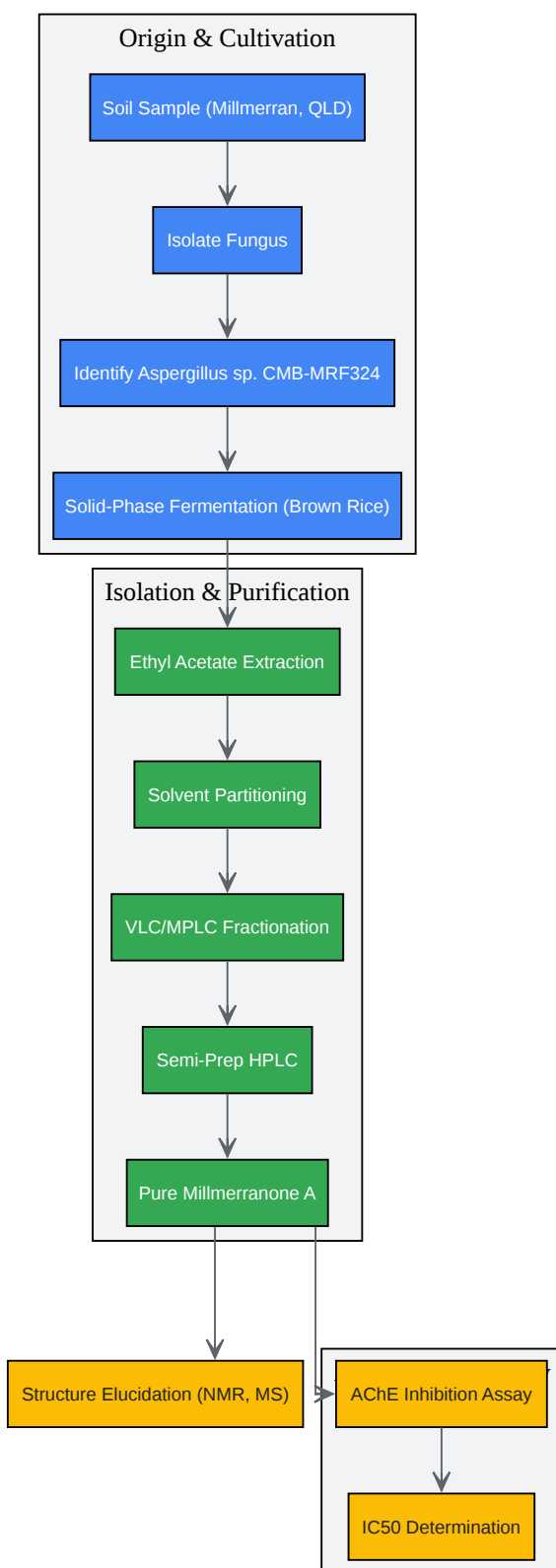
Millmerranone A and its related compounds were evaluated for their ability to inhibit acetylcholinesterase. The results demonstrated a wide range of potencies, with some compounds exhibiting exceptionally strong inhibition.^{[1][8]} This activity is particularly relevant in the context of Alzheimer's disease, where the inhibition of AChE is a primary therapeutic strategy to manage cognitive symptoms.

Compound	Description	AChE Inhibition IC ₅₀
Millmerranone A	Novel meroterpenoid with cyclic carbonate	>30 μ M
Millmerranone B	Analogue of Millmerranone A	1.8 μ M
Terreulactone A	Known analogue	37 nM
Terreulactone B	Known analogue	100 nM
Terreulactone C	Known analogue	>30 μ M
Terreulactone D	Known analogue	1.1 μ M
Galantamine	Positive Control	400 nM

Table 2: Acetylcholinesterase (AChE) inhibitory activity of Millmerranones and related compounds. Data sourced from Wu et al., 2021.[\[1\]](#)[\[8\]](#)

Visualizations

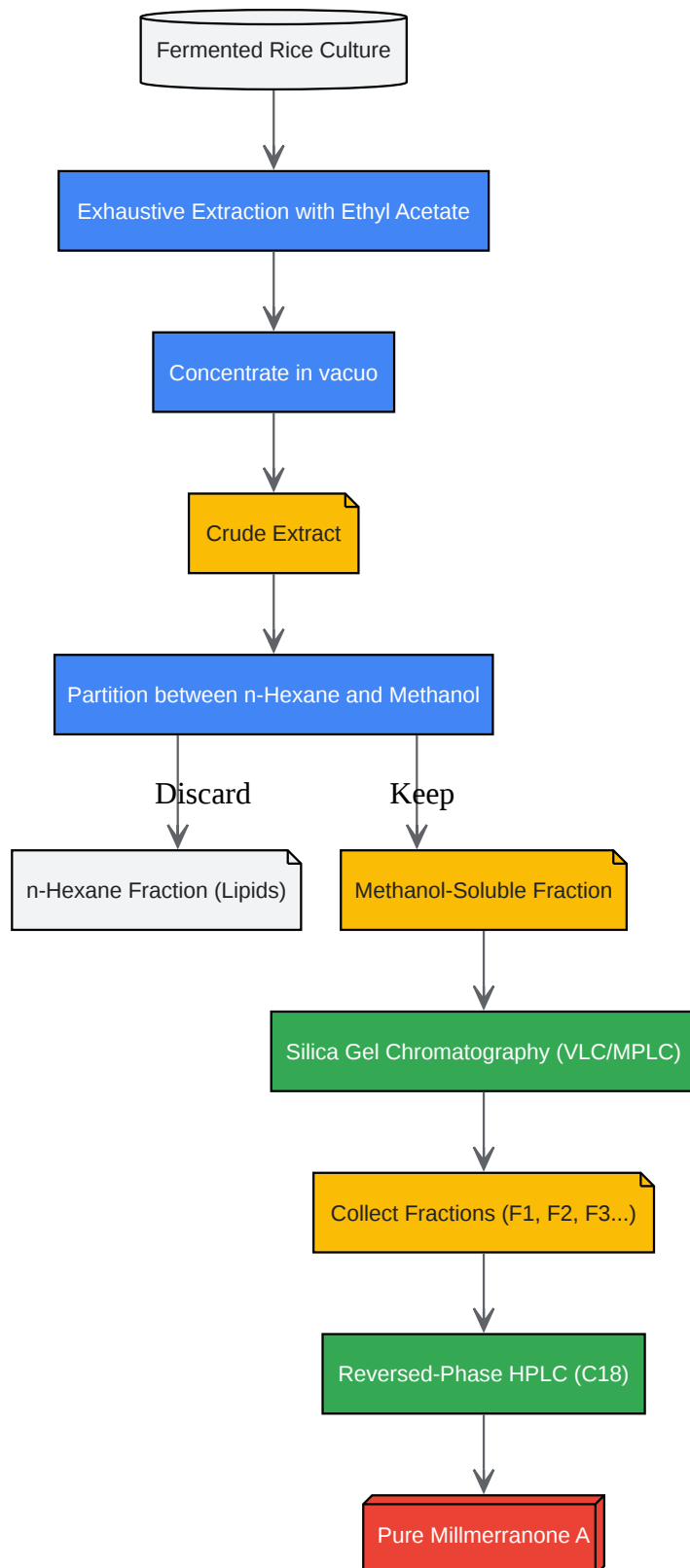
Workflow for Discovery and Characterization



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Caption: Overall workflow from fungal isolation to bioactivity testing.

Purification Protocol Flow Diagram



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Caption: Step-by-step workflow for the purification of **Millmerranone A**.

Plausible Biosynthetic Relationship

The discoverers of **Millmerranone A** proposed a plausible biosynthetic relationship linking it with co-isolated, known metabolites Terreulactone A and Terreulactone C.^[6] This suggests a common precursor and a series of enzymatic transformations, such as oxidations and rearrangements, that lead to the diverse structures observed.



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- To cite this document: BenchChem. [Millmerranone A discovery and origin from *Aspergillus* sp.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12411431#millmerranone-a-discovery-and-origin-from-aspergillus-sp>]

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